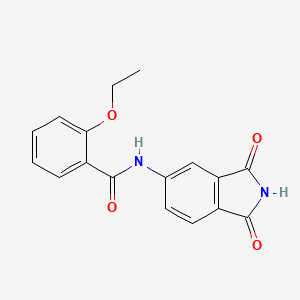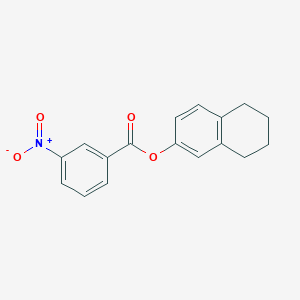![molecular formula C17H21N3O3 B5703883 1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane](/img/structure/B5703883.png)
1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1,4-diazepane is a chemical compound that belongs to the class of diazepanes and is commonly referred to as Ro 15-4513. It was initially developed as a benzodiazepine receptor antagonist and has been widely used in scientific research to study the mechanisms of action of benzodiazepines.
Wirkmechanismus
Ro 15-4513 works by binding to the benzodiazepine receptors in the brain and blocking the effects of benzodiazepines. Benzodiazepines are a class of drugs that are commonly used as sedatives, anxiolytics, and hypnotics. They work by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which has inhibitory effects on the brain. Ro 15-4513 can selectively block the effects of benzodiazepines on their receptors, which allows researchers to study the specific effects of benzodiazepines on the brain and behavior.
Biochemical and Physiological Effects:
Ro 15-4513 has been shown to have a variety of biochemical and physiological effects in animal studies. It has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation. It has also been shown to decrease the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the body's stress response. Additionally, Ro 15-4513 has been shown to have anxiogenic effects, meaning that it can increase anxiety in animals.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Ro 15-4513 in lab experiments is its selectivity for benzodiazepine receptors. This allows researchers to study the specific effects of benzodiazepines on the brain and behavior without interference from other neurotransmitters or receptors. However, one limitation of using Ro 15-4513 is its potency, which can make it difficult to use in certain experiments. Additionally, Ro 15-4513 has been shown to have anxiogenic effects, which can complicate the interpretation of some experiments.
Zukünftige Richtungen
There are several future directions for research involving Ro 15-4513. One area of interest is the role of benzodiazepine receptors in addiction and substance abuse. Ro 15-4513 has been shown to increase the release of dopamine in the brain, which is a neurotransmitter that is involved in reward and motivation. This suggests that benzodiazepine receptors may be involved in the development of addiction and substance abuse. Another area of interest is the potential therapeutic applications of Ro 15-4513. It has been shown to have anxiogenic effects, which could make it useful in the treatment of anxiety disorders. Additionally, Ro 15-4513 has been shown to decrease the activity of the HPA axis, which could make it useful in the treatment of stress-related disorders.
Synthesemethoden
The synthesis of Ro 15-4513 involves the reaction of 2-nitrobenzaldehyde and 5-(2-furyl)methyl chloride with 1-methyl-1,4-diazepane in the presence of a base. The product is then purified by recrystallization to obtain a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
Ro 15-4513 has been extensively used in scientific research to study the mechanism of action of benzodiazepines. It is a potent benzodiazepine receptor antagonist and can be used to selectively block the effects of benzodiazepines on their receptors. This allows researchers to study the specific effects of benzodiazepines on the brain and behavior.
Eigenschaften
IUPAC Name |
1-methyl-4-[[5-(2-nitrophenyl)furan-2-yl]methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-18-9-4-10-19(12-11-18)13-14-7-8-17(23-14)15-5-2-3-6-16(15)20(21)22/h2-3,5-8H,4,9-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHUQMRSGSMDBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(O2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5417328 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-chlorobenzyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5703802.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-methylbenzamide](/img/structure/B5703808.png)
![methyl {[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5703814.png)

![N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5703834.png)

![methyl [5-(2-methoxy-2-oxoethoxy)-4,7-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5703857.png)
![3-(2-furyl)-4-methyl-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazole](/img/structure/B5703861.png)

![6-methyl-3-(4-morpholinylmethyl)-9-nitro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B5703869.png)
![3-hydroxy-N'-[1-(5-methyl-2-furyl)ethylidene]-2-naphthohydrazide](/img/structure/B5703873.png)

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5703884.png)
